molecular formula C12H9N7O B2623628 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide CAS No. 1448123-38-3

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide

Katalognummer B2623628
CAS-Nummer: 1448123-38-3
Molekulargewicht: 267.252
InChI-Schlüssel: USQWKXOPYGMQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been reported to show promising anticancer activities . The compound is available for purchase with a specific CAS number 1448123-38-3.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Wirkmechanismus

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its selective inhibition of specific kinases in the body. By blocking the activity of these kinases, this compound can disrupt the signaling pathways that are involved in cell growth, proliferation, and survival. This can lead to the inhibition of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on cells. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis in these cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a critical step in tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is its high selectivity for specific kinases, which allows for more targeted inhibition of these enzymes compared to other kinase inhibitors. Additionally, this compound has been shown to have good pharmacokinetic properties, meaning that it can be administered orally and has a relatively long half-life in the body. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects and toxicity.

Zukünftige Richtungen

There are several potential future directions for research on N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide. One area of focus could be the development of new analogs of this compound with improved selectivity and potency for specific kinases. Additionally, further studies could investigate the potential of this compound as a combination therapy with other drugs for the treatment of cancer. Finally, research could also explore the potential applications of this compound in other disease areas, such as inflammation and neurodegeneration, where kinase dysregulation has been implicated.

Synthesemethoden

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves a multi-step process that begins with the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-amino-1H-1,2,4-triazole-3-carboxamide to form the intermediate compound, which is then reacted with 4-chloropyrimidine to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide has been the subject of extensive research due to its potential applications in the development of new drugs for a variety of diseases. In particular, this compound has been shown to be a potent inhibitor of several kinases that are implicated in cancer, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). As such, this compound has been investigated as a potential treatment for various types of cancer, including lung cancer, breast cancer, and glioblastoma.

Safety and Hazards

The safety of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” and similar compounds has been evaluated on MRC-5 as a normal cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Eigenschaften

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQWKXOPYGMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.